

Core Concepts: Guanylate Cyclase Signaling

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Compound of Interest		
Compound Name:	Guanylate cyclase-IN-1	
Cat. No.:	B1375327	Get Quote

Guanylate cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes. There are two main forms of guanylate cyclase:

- Soluble Guanylate Cyclase (sGC): A heterodimeric hemeprotein that acts as the primary receptor for nitric oxide (NO). The binding of NO to the heme moiety of sGC triggers a conformational change that significantly increases its enzymatic activity, leading to a surge in intracellular cGMP levels.
- Particulate Guanylate Cyclase (pGC): Transmembrane receptors with an extracellular ligandbinding domain and an intracellular guanylate cyclase domain. They are activated by peptide hormones such as natriuretic peptides.

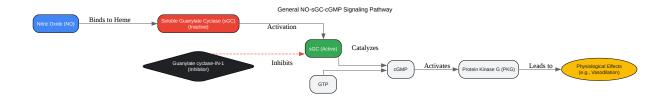
The NO-sGC-cGMP signaling pathway is fundamental in regulating cardiovascular homeostasis, including blood pressure, platelet aggregation, and vascular smooth muscle tone. Dysregulation of this pathway is implicated in various cardiovascular diseases, making sGC a key therapeutic target.

Putative Mechanism of Action of Guanylate cyclase-IN-1

Based on its classification as a guanylate cyclase inhibitor, **Guanylate cyclase-IN-1** likely functions by antagonizing the activity of guanylate cyclase. The specific isoform it targets (sGC or pGC) and its precise mechanism of inhibition (e.g., competitive, non-competitive, or allosteric) are not detailed in the available public information.



The following diagram illustrates the general NO-sGC-cGMP signaling pathway and the likely point of intervention for an inhibitor like **Guanylate cyclase-IN-1**.



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A diagram illustrating the NO-sGC-cGMP signaling pathway and the putative inhibitory action of **Guanylate cyclase-IN-1**.

Potential Experimental Protocols

While specific experimental details for **Guanylate cyclase-IN-1** are not available, we can outline the general methodologies used to characterize guanylate cyclase modulators, based on the literature for similar compounds.

In Vitro Enzyme Activity Assay

This assay would be crucial to determine the inhibitory potency of **Guanylate cyclase-IN-1**.

Objective: To quantify the concentration-dependent inhibition of sGC activity by **Guanylate** cyclase-IN-1.

Materials:

- Purified recombinant sGC enzyme
- GTP (substrate)



- A known sGC activator (e.g., the NO-donor DEA/NO or a direct stimulator like BAY 41-2272)
- Guanylate cyclase-IN-1
- Assay buffer (e.g., Tris-HCl with MgCl2 and other co-factors)
- Method for detecting cGMP (e.g., ELISA or radioimmunoassay)

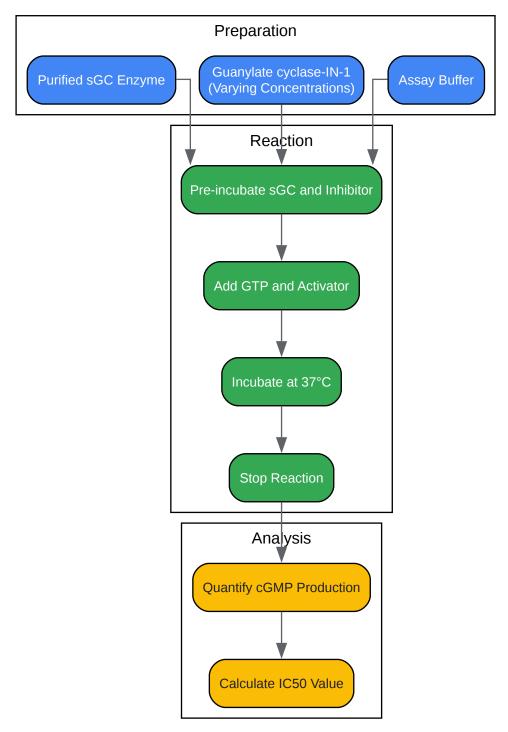
Procedure:

- Purified sGC is pre-incubated with varying concentrations of Guanylate cyclase-IN-1 in the assay buffer.
- The enzymatic reaction is initiated by adding GTP and an sGC activator.
- The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
- The reaction is terminated (e.g., by adding EDTA or by heat inactivation).
- The amount of cGMP produced is quantified using a suitable detection method.
- The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

The following workflow diagram illustrates this process.



Workflow for In Vitro sGC Inhibition Assay



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A diagram of the typical workflow for an in vitro sGC inhibition assay.

Cell-Based cGMP Assay



This assay would confirm the activity of **Guanylate cyclase-IN-1** in a cellular context.

Objective: To measure the effect of **Guanylate cyclase-IN-1** on intracellular cGMP levels in response to an sGC agonist.

Materials:

- A suitable cell line expressing sGC (e.g., vascular smooth muscle cells or a transfected cell line like HEK293)
- · Cell culture medium
- An sGC agonist (e.g., an NO donor)
- Guanylate cyclase-IN-1
- A phosphodiesterase (PDE) inhibitor (to prevent cGMP degradation)
- · Cell lysis buffer
- cGMP detection kit (e.g., ELISA)

Procedure:

- Cells are seeded in multi-well plates and grown to confluence.
- The cells are pre-treated with a PDE inhibitor.
- The cells are then incubated with varying concentrations of **Guanylate cyclase-IN-1**.
- An sGC agonist is added to stimulate cGMP production.
- After a short incubation period, the cells are lysed.
- The intracellular cGMP concentration in the cell lysates is measured.
- The dose-dependent inhibition of cGMP production is analyzed to determine the cellular potency of the inhibitor.



Quantitative Data

As the primary source document for **Guanylate cyclase-IN-1** is not available, no specific quantitative data such as IC50 or EC50 values can be provided. The table below is a template that would be populated with data from the aforementioned assays.

Parameter	Value	Assay Conditions
IC50 (sGC enzyme)	Data not available	Purified recombinant human sGC, specific activator used, GTP concentration.
IC50 (cellular cGMP)	Data not available	Cell line used, agonist and concentration used, PDE inhibitor used.

Conclusion

Guanylate cyclase-IN-1 is identified as a guanylate cyclase inhibitor with potential applications in cardiovascular research. Its precise mechanism of action, potency, and selectivity remain to be publicly disclosed in detail. The information provided in this guide is based on the general principles of guanylate cyclase pharmacology and the study of structurally related compounds. A full and detailed technical guide would require access to the original patent or scientific publication describing the synthesis and biological evaluation of this specific molecule. Researchers interested in using Guanylate cyclase-IN-1 should exercise caution and would need to perform their own comprehensive in vitro and in vivo characterization.

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